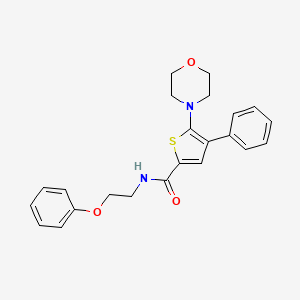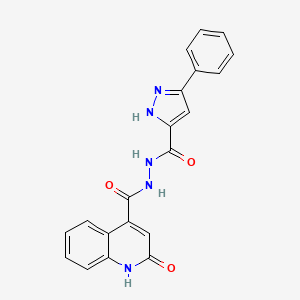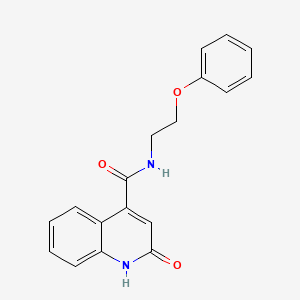
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide, also known as MPTC, is a novel compound that has recently gained attention in scientific research. It is a synthetic compound that belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mécanisme D'action
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive compared to other compounds, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide. One potential direction is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide is a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 4-bromoacetophenone with morpholine to form 4-bromo-N-morpholinylacetophenone. This intermediate is then reacted with 2-phenoxyethanol and potassium carbonate to form 4-(2-phenoxyethyl)-N-morpholinylacetophenone. The final step involves the reaction of this intermediate with 4-phenylthiophene-2-carboxylic acid to form 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide.
Applications De Recherche Scientifique
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c26-22(24-11-14-28-19-9-5-2-6-10-19)21-17-20(18-7-3-1-4-8-18)23(29-21)25-12-15-27-16-13-25/h1-10,17H,11-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGNMCAYVLFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)NCCOC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)


![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)


![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)